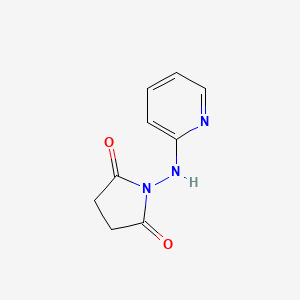

1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione

説明

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry protocols for heterocyclic compounds containing both nitrogen-containing aromatic and cyclic imide functionalities. The compound is precisely designated as this compound according to systematic naming conventions, reflecting the substitution pattern where a pyridin-2-yl group is connected to the nitrogen atom of the pyrrolidine-2,5-dione ring system through an amino linkage. This nomenclature clearly indicates the presence of two distinct heterocyclic systems: the six-membered pyridine ring and the five-membered pyrrolidine ring containing two carbonyl groups at positions 2 and 5.

The molecular formula C9H9N3O2 with a molecular weight of 191.19 grams per mole provides the fundamental compositional information for this compound. The Chemical Abstracts Service registry number 1269531-44-3 serves as the unique identifier for this specific molecular structure in chemical databases and literature. The standard International Chemical Identifier key QKYJBKAXOWXLNA-UHFFFAOYSA-N provides an additional layer of unambiguous identification that facilitates accurate cross-referencing across multiple chemical information systems.

The simplified molecular-input line-entry system representation C1CC(=O)N(C1=O)NC2=CC=CC=N2 encodes the complete structural connectivity of the molecule in a compact linear format. This notation systematically describes the pyrrolidine ring with its two carbonyl functionalities and the amino linkage to the pyridine ring, providing a machine-readable representation of the molecular structure that can be utilized for computational analysis and database searches.

Table 1: Systematic Identification Parameters of this compound

| Parameter | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C9H9N3O2 |

| Molecular Weight | 191.19 g/mol |

| CAS Registry Number | 1269531-44-3 |

| InChI Key | QKYJBKAXOWXLNA-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)N(C1=O)NC2=CC=CC=N2 |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits a complex three-dimensional arrangement that results from the combination of planar aromatic pyridine ring and the more flexible pyrrolidine-2,5-dione moiety. Density functional theory calculations at the B3LYP-D2/6-311+G* level have provided detailed insights into the optimized geometric parameters of this compound. The pyridine ring maintains its characteristic planar geometry with standard aromatic bond lengths and angles, while the pyrrolidine ring adopts a puckered conformation typical of five-membered saturated rings containing sp3-hybridized carbon atoms.

The amino linkage between the two heterocyclic systems introduces a degree of conformational flexibility that significantly influences the overall molecular shape. The nitrogen-nitrogen bond connecting the pyridine ring to the pyrrolidine-2,5-dione system allows for rotation around this axis, leading to multiple possible conformational states. Computational analysis indicates that the preferred conformation involves a specific orientation that minimizes steric repulsion between the hydrogen atoms of the pyrrolidine ring and the pyridine nitrogen lone pair while maximizing favorable electrostatic interactions.

Bond length analysis reveals that the carbonyl carbon-oxygen distances in the pyrrolidine-2,5-dione moiety are consistent with typical amide carbonyl bond lengths, indicating partial double-bond character due to resonance delocalization. The carbon-nitrogen bonds within the pyrrolidine ring show bond lengths intermediate between single and double bonds, reflecting the electron delocalization that occurs in cyclic imide systems. The amino nitrogen exhibits pyramidal geometry with bond angles that deviate from the ideal tetrahedral arrangement due to the influence of the adjacent aromatic and carbonyl systems.

Conformational energy surfaces calculated through systematic rotation around the amino linkage demonstrate the presence of multiple local energy minima corresponding to different stable conformations. The global minimum conformation exhibits a twisted arrangement that allows for optimal overlap between the nitrogen lone pair and the extended conjugation system while minimizing unfavorable steric contacts. Higher energy conformations occur when the pyridine ring approaches coplanarity with the pyrrolidine ring, resulting in increased steric strain and reduced stability.

X-ray Crystallographic Studies

Single-crystal X-ray diffraction studies have provided definitive structural information for related pyridine-containing organic crystalline compounds, offering insights into the solid-state packing arrangements and intermolecular interactions that govern crystal formation. Although specific crystallographic data for this compound was not directly available in the literature, related compounds containing pyridine and pyrrolidine functionalities have been extensively characterized using this technique. The crystallographic analysis of analogous structures reveals characteristic patterns of hydrogen bonding and π-π stacking interactions that are likely present in the crystal structure of this compound.

The crystal packing arrangements observed in related pyridine-containing compounds typically involve extensive networks of intermolecular hydrogen bonds formed between the amino nitrogen and carbonyl oxygen atoms. These interactions create two-dimensional or three-dimensional supramolecular assemblies that stabilize the crystal lattice through cooperative effects. The planar pyridine rings often participate in π-π stacking interactions with neighboring molecules, contributing additional stabilization energy to the crystal structure through aromatic-aromatic interactions.

Hirshfeld surface analysis, a powerful computational tool for visualizing and quantifying intermolecular interactions in crystal structures, has been applied to related compounds to map the relative contributions of different interaction types. This analysis typically reveals that oxygen-hydrogen contacts dominate the intermolecular interaction landscape, followed by nitrogen-hydrogen and carbon-hydrogen interactions. The relative percentages of these contact types provide quantitative measures of the structural preferences exhibited by molecules containing both pyridine and cyclic imide functionalities.

The unit cell parameters and space group symmetry observed in related structures suggest that this compound would likely crystallize in a monoclinic or triclinic crystal system with relatively low symmetry due to the asymmetric nature of the molecule. The presence of multiple hydrogen bond donors and acceptors would be expected to result in complex three-dimensional hydrogen bonding networks that significantly influence the overall crystal packing efficiency and stability.

Tautomeric and Resonance Forms

The electronic structure of this compound is characterized by extensive delocalization of electron density across multiple resonance forms that significantly influence its chemical properties and reactivity patterns. The pyrrolidine-2,5-dione moiety exhibits classic cyclic imide resonance behavior, where the nitrogen lone pair can participate in conjugation with both adjacent carbonyl groups. This delocalization results in partial double-bond character for the carbon-nitrogen bonds and corresponding reduction in the carbon-oxygen double-bond character of the carbonyl groups.

The amino linkage between the pyridine ring and the pyrrolidine-2,5-dione system provides an additional pathway for electron delocalization that extends the conjugated system beyond the individual heterocyclic components. The nitrogen atom of the amino bridge can donate electron density toward the electron-deficient pyrrolidine-2,5-dione system while simultaneously accepting electron density from the pyridine ring. This bidirectional electron flow creates a complex resonance hybrid that cannot be adequately represented by any single Lewis structure.

Natural bond orbital analysis performed on related compounds has revealed the specific orbital interactions responsible for the observed resonance stabilization. Lone pair to antibonding orbital interactions involving the amino nitrogen and the pyrrolidine carbonyl groups provide significant stabilization energies that favor certain resonance contributors over others. The calculated stabilization energies for these interactions typically range from 60 to 90 kilocalories per mole, indicating substantial covalent character in what might initially appear to be purely electrostatic interactions.

Tautomeric equilibria involving proton transfer between different nitrogen atoms represent another important aspect of the compound's electronic structure. While the primary tautomeric form involves protonation at the pyridine nitrogen, alternative forms with protonation at the amino nitrogen or even at one of the carbonyl oxygen atoms could potentially exist under specific conditions. Computational analysis suggests that the pyridine-protonated form represents the thermodynamically most stable tautomer due to the enhanced stability of the resulting pyridinium cation and the preservation of the pyrrolidine-2,5-dione resonance system.

The molecular electrostatic potential surface calculated for the compound reveals regions of enhanced electron density associated with the carbonyl oxygen atoms and the pyridine nitrogen, which serve as potential sites for electrophilic attack or hydrogen bond formation. Conversely, regions of electron deficiency appear near the carbonyl carbon atoms and the amino nitrogen, indicating potential nucleophilic reaction sites. This electrostatic analysis provides valuable insights into the compound's likely intermolecular interaction patterns and reactivity preferences in both solution and solid-state environments.

特性

IUPAC Name |

1-(pyridin-2-ylamino)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c13-8-4-5-9(14)12(8)11-7-3-1-2-6-10-7/h1-3,6H,4-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYJBKAXOWXLNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

The primary target of “1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione” is mild steel surfaces, where it acts as a corrosion inhibitor. It has been synthesized and investigated for its anticorrosion behavior on mild steel in hydrochloric acid solution.

Mode of Action

The compound interacts with its target (mild steel) by adsorbing onto the surface, thereby inhibiting corrosion. This interaction results in a decrease in the double-layer capacitance and an increase in the charge-transfer resistance of the corrosion process. The compound has a mixed type inhibitive nature with predominant control of the cathodic reaction.

Pharmacokinetics

It’s worth noting that the compound exhibits good adsorption on mild steel surfaces, as evidenced by its high inhibition efficiency.

Result of Action

The result of the compound’s action is a significant reduction in corrosion on mild steel surfaces. In the presence of 200 ppm of the compound, a maximum inhibition efficiency of 88.7% from weight loss measurements and above 94.5% from electrochemical analysis were observed.

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as the concentration of the hydrochloric acid solution and temperature. For instance, the studies were carried out at a constant temperature of 32 ± 0.5 °C with 1.0 M HCl solution as the electrolyte.

生化学分析

Biochemical Properties

It has been investigated as a corrosion inhibitor on mild steel in hydrochloric acid solution. The compound interacts with the steel surface, decreasing the double-layer capacitance and increasing the charge-transfer resistance of the corrosion process.

Molecular Mechanism

It is known that the compound can adsorb onto surfaces, such as mild steel, in a process that follows Langmuir’s adsorption isotherm

Temporal Effects in Laboratory Settings

In laboratory settings, 1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione has been observed to exert its effects over time. For instance, a maximum inhibition efficiency of 88.7% from weight loss measurements and above 94.5% from electrochemical analysis were observed in the presence of 200 ppm of the compound

生物活性

1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a pyridin-2-ylamino substituent and two carbonyl groups (dione). This unique structure contributes to its reactivity and interaction with biological targets, making it a candidate for various medicinal applications.

Synthesis

The synthesis of this compound typically involves straightforward procedures using readily available reagents. Notably, derivatives of pyrrolidine-2,5-dione can be synthesized without the need for extreme conditions or specialized equipment. The method often employs N-hydroxysuccinimide in the presence of mild solvents, yielding compounds suitable for biological evaluation .

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antibacterial activity against various Gram-negative bacteria. For instance, studies indicated that derivatives of this compound significantly inhibited bacterial growth, showcasing potential as new antibiotic agents . The minimum inhibitory concentration (MIC) values for certain derivatives have been reported in the range of 3.12 to 12.5 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli.

Anticancer Potential

The compound has also been investigated for its anticancer properties. It acts as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism linked to tumor immune evasion. Inhibiting IDO1 can enhance anti-tumor immunity, making this compound a candidate for cancer therapy . Several derivatives have shown promising results in inhibiting human placental aromatase and other enzymes associated with cancer progression .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Antimicrobial Activity : The compound’s electrophilic carbonyl groups facilitate interaction with bacterial proteins, disrupting essential cellular processes.

- Anticancer Activity : By inhibiting IDO1, it alters the kynurenine pathway's dynamics, potentially reducing tumor growth and improving immune responses against cancer cells .

Comparative Analysis

A comparison table highlighting the unique properties of structurally similar compounds is provided below:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(Anilino(phenyl)methyl)pyrrolidine-2,5-dione | Aniline group instead of pyridine | Notable antimicrobial activity |

| 1-(Pyrimidin-4-ylamino)pyrrolidine-2,5-dione | Substituted with a pyrimidine group | Potential antiviral properties |

| 1-(Thiazol-4-ylamino)pyrrolidine-2,5-dione | Contains a thiazole ring | Exhibits unique antifungal activity |

Case Studies

Several case studies have been documented regarding the biological activity of this compound and its derivatives:

- Antibacterial Efficacy : In a study assessing the antibacterial properties against Escherichia coli, derivatives showed significant inhibition rates exceeding 90% at optimal concentrations .

- Cancer Treatment Potential : A clinical investigation into IDO1 inhibitors highlighted that compounds similar to this compound could enhance the efficacy of existing chemotherapeutic agents by mitigating side effects associated with conventional treatments .

科学的研究の応用

Medicinal Chemistry

1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione has been explored for its pharmacological properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Studies

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, a study demonstrated that specific analogs could inhibit tumor growth in xenograft models.

- Enzyme Inhibition : Investigations have shown that this compound acts as an inhibitor for certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent for metabolic disorders .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating complex molecules.

Synthetic Applications

- Building Block : It is utilized in the synthesis of more complex nitrogen-containing compounds, which are pivotal in pharmaceuticals and agrochemicals.

- Reactivity : The compound can participate in reactions such as nucleophilic substitution and cyclization, enabling the formation of diverse chemical architectures.

Material Science

In material science, this compound is investigated for its potential use in developing new materials with unique properties.

Applications in Polymers

- Polymer Additives : The compound has been explored as an additive to enhance the properties of polymers, potentially improving thermal stability and mechanical strength.

Comparative Data Table

類似化合物との比較

Table 1: Antimicrobial Activity of Mannich Base Derivatives

| Compound | Antibacterial Activity (vs. E. coli, S. typhi, B. subtilis) | Antifungal Activity (vs. A. oryzae, A. fumigatus) |

|---|---|---|

| 1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione | Moderate | Moderate |

| 1-(Phenyl(pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione | Moderate | Moderate |

Both compounds exhibited moderate activity compared to standard antibiotics (Penicillin, Streptomycin) and antifungals (Amphotericin B). The addition of a methyl or phenyl spacer between the pyrrolidine-2,5-dione core and the pyridin-2-ylamino group likely reduces direct interactions with microbial targets, suggesting that substituent positioning critically influences efficacy .

Corrosion Inhibition Properties

The Mannich base 1-((pyridin-2-ylamino)(pyridin-4-yl)methyl)pyrrolidine-2,5-dione demonstrated superior corrosion inhibition for mild steel in 1M HCl, attributed to the dual pyridine rings enhancing adsorption via lone-pair electron donation to metal surfaces .

Table 2: Corrosion Inhibition Performance

Jeeva et al. reported that the dual pyridine structure improved inhibition efficiency compared to piperidinylmethylindoline-2-one derivatives, highlighting the importance of aromatic nitrogen atoms in forming protective films on steel surfaces .

Pharmacological Derivatives

- 3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione showed anticonvulsant activity superior to valproic acid in animal models, with balanced inhibition of sodium and calcium channels .

準備方法

Materials

- 2-Aminopyridine (9.50 g, 0.1 mol)

- Succinimide (9.09 g, 0.1 mol)

- Formaldehyde (10 mL, 0.1 mol) or benzaldehyde (alternative)

- Distilled water (minimal amount)

- Ethanol (for recrystallization)

Procedure

- Dissolve 2-aminopyridine and succinimide in a minimal amount of distilled water at room temperature, stirring until a clear solution is obtained.

- Add formaldehyde slowly to the mixture.

- Allow the reaction mixture to stand at room temperature for approximately 10 days, during which a brownish solid precipitates.

- Filter the solid, wash thoroughly with distilled water to remove impurities.

- Dry the product in an air oven at 80°C.

- Recrystallize the crude product from hot ethanol by slow evaporation to obtain pure 1-(pyridin-2-ylamino)methyl pyrrolidine-2,5-dione.

Notes on Variations

- Using benzaldehyde instead of formaldehyde yields 1-phenyl(pyridin-2-yl aminomethyl) pyrrolidine-2,5-dione.

- The reaction time and temperature are critical for product purity and yield.

- The slow evaporation method for recrystallization ensures well-formed crystals suitable for characterization.

Characterization and Yield

| Parameter | Value |

|---|---|

| Molecular Formula | C10H11N3O2 |

| Molecular Weight | 205.21 g/mol |

| Yield | 82% |

| Melting Point | 117-118 °C |

| FT-IR (KBr) Key Peaks (cm⁻¹) | 3461 (NH), 1699 (C=O), 1600 (C=C), 1191, 1153 (C-N-C) |

| 1H NMR (DMSO-d6, ppm) | 2.61 (s, 4H, CH2), 3.34 (s, NH), 6.63-8.00 (m, pyridine protons) |

| 13C NMR (DMSO-d6, ppm) | 28.17 (CH2 carbons) |

These data confirm the successful synthesis of the target Mannich base compound with high purity and good yield.

Research Findings and Analysis

- The Mannich base formation is a condensation reaction involving the replacement of an active hydrogen atom in succinimide by an aminomethyl group derived from 2-aminopyridine and formaldehyde.

- The reaction proceeds under mild conditions (room temperature, aqueous medium) but requires an extended time (up to 10 days) for completion.

- The product's structural integrity is confirmed by multiple spectroscopic techniques (FT-IR, 1H NMR, 13C NMR).

- The compound serves as a ligand to form coordination complexes with transition metals such as Cu(II), Ni(II), Co(II), and Zn(II), showing octahedral geometry in resulting complexes.

- The synthesis method is reproducible and scalable, suitable for further applications in coordination chemistry and pharmaceutical research.

Summary Table of Preparation Steps

| Step No. | Operation | Conditions | Outcome |

|---|---|---|---|

| 1 | Dissolve reactants in water | Room temperature | Clear solution |

| 2 | Add formaldehyde | Room temperature | Initiation of condensation |

| 3 | Stand for 10 days | Room temperature | Precipitation of product |

| 4 | Filter and wash | Ambient | Removal of impurities |

| 5 | Dry at 80°C | Air oven | Dry crude product |

| 6 | Recrystallize from ethanol | Slow evaporation | Pure crystalline product |

Additional Considerations

- The reaction’s long duration is a limitation but ensures high purity.

- Alternative aldehydes like benzaldehyde allow the synthesis of derivatives with potentially different biological activities.

- The Mannich reaction mechanism involves initial imine formation between the amine and aldehyde, followed by nucleophilic attack by the succinimide nitrogen.

Q & A

Q. What are the optimal conditions for synthesizing 1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione?

Methodological Answer: Synthesis optimization requires careful control of reaction parameters. For example, the use of microwave-assisted heating (e.g., 150°C in DMF with potassium carbonate as a base) can enhance reaction efficiency, as demonstrated in analogous pyrrolidine-dione syntheses . Key considerations include:

- Reagent selection : Use of NaH and methyl iodide for alkylation steps, followed by boronic acid cross-coupling under Pd catalysis for pyridine functionalization .

- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and intermediate stability.

- Purification : Ethyl acetate extraction and MgSO₄ drying, followed by reduced-pressure solvent removal .

Q. How can structural characterization of this compound be reliably performed?

Methodological Answer: Combine multiple analytical techniques:

- NMR spectroscopy : Analyze proton environments (e.g., pyridine ring protons at δ 7.3–8.0 ppm, pyrrolidine-dione protons at δ 3.3–4.0 ppm) .

- X-ray crystallography : Resolve dihedral angles between pyridine and pyrrolidine rings (e.g., ~64.6° in related derivatives) to confirm stereoelectronic effects .

- Mass spectrometry : Validate molecular weight (e.g., M.W. ~219.22 g/mol) and fragmentation patterns .

Q. What factors influence the compound’s reactivity in aqueous vs. non-polar solvents?

Methodological Answer: Solvent polarity and pH critically affect stability:

- Aqueous media : Hydrolysis of the pyrrolidine-dione core may occur under acidic/basic conditions. Monitor via pH-controlled stability assays (e.g., 1M NaOH or HCl at RT) .

- Non-polar solvents : Enhanced solubility in THF or dioxane facilitates nucleophilic substitutions (e.g., amine couplings) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

Methodological Answer: Leverage quantum chemical calculations and molecular dynamics:

- Reaction path search : Use density functional theory (DFT) to predict transition states and regioselectivity in substitution reactions .

- Docking studies : Simulate interactions with biological targets (e.g., enzymes) by analyzing π-π stacking or hydrogen-bonding motifs observed in crystal structures .

- Machine learning : Train models on existing SAR data (e.g., substituent effects on IC₅₀ values) to prioritize synthetic targets .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Address discrepancies through systematic validation:

- Assay standardization : Replicate experiments under controlled conditions (e.g., fixed cell lines, consistent inhibitor concentrations) .

- Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., patents, Tetrahedron publications) while excluding non-validated sources .

- Mechanistic studies : Use isotopic labeling (e.g., ¹⁴C-tracers) to confirm metabolic pathways and off-target effects .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives?

Methodological Answer: Employ a modular synthesis and screening workflow:

- Core modifications : Introduce substituents at the pyridine N-position or pyrrolidine C3/C4 sites to assess steric/electronic effects .

- High-throughput screening : Test derivatives against target enzymes (e.g., kinases) using fluorescence-based assays .

- Data integration : Map substituent properties (e.g., Hammett constants) to bioactivity trends using multivariate regression .

Q. How can reaction mechanisms involving this compound be experimentally validated?

Methodological Answer: Combine kinetic and spectroscopic methods:

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-limiting steps .

- In-situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates (e.g., enolate formation during base-mediated reactions) .

- Theoretical validation : Align experimental activation energies with computed values from transition-state models .

Methodological Design & Troubleshooting

Q. What experimental designs minimize side reactions during functionalization?

Methodological Answer: Adopt factorial design principles:

- Variable screening : Test temperature, solvent polarity, and catalyst loading in a 2³ factorial matrix to identify dominant factors .

- Design of experiments (DoE) : Use response surface methodology to optimize yield and purity .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

Q. How can researchers ensure data integrity in multi-institutional studies?

Methodological Answer: Implement standardized protocols:

- Data encryption : Secure computational results using AES-256 encryption for sensitive intellectual property .

- Cross-lab validation : Share raw datasets (e.g., NMR FID files, crystallographic CIFs) via platforms like PubChem or Zenodo .

- Version control : Track experimental iterations using electronic lab notebooks (ELNs) with audit trails .

Q. What are common pitfalls in scaling up synthesis, and how are they addressed?

Methodological Answer: Anticipate challenges through process simulation:

- Mass transfer limitations : Use computational fluid dynamics (CFD) to optimize agitator design in batch reactors .

- Thermal runaway risks : Conduct DSC (Differential Scanning Calorimetry) to assess exothermicity and design quenching protocols .

- Purification bottlenecks : Switch from column chromatography to continuous crystallization for higher throughput .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。